molecular formula C24H48O2 B12518941 (21R)-21-Methyltricosanoic acid CAS No. 678969-55-6

(21R)-21-Methyltricosanoic acid

Cat. No.: B12518941
CAS No.: 678969-55-6
M. Wt: 368.6 g/mol
InChI Key: ZFMBTKXCQZOFGH-HSZRJFAPSA-N
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Description

(21R)-21-Methyltricosanoic acid is a long-chain fatty acid with a unique structural configuration It is characterized by a methyl group attached to the 21st carbon of a 23-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (21R)-21-Methyltricosanoic acid typically involves the use of Grignard reagents and carboxylation reactions. One common method is the reaction of a 21-methylalkyl magnesium bromide with carbon dioxide, followed by acidification to yield the desired fatty acid. The reaction conditions often include anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological processes, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the fatty acid. This method is advantageous due to its sustainability and potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(21R)-21-Methyltricosanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the fatty acid into corresponding ketones or aldehydes.

    Reduction: Hydrogenation can reduce the carboxylic acid group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the fatty acid chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

(21R)-21-Methyltricosanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of long-chain fatty acids in various chemical reactions.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Potential therapeutic applications due to its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodegradable lubricants and surfactants.

Mechanism of Action

The mechanism by which (21R)-21-Methyltricosanoic acid exerts its effects involves its incorporation into cell membranes, where it can influence membrane fluidity and permeability. It may also interact with specific enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (21S)-21-Methyltricosanoic acid: The stereoisomer of (21R)-21-Methyltricosanoic acid.

    Tricosanoic acid: A similar long-chain fatty acid without the methyl group at the 21st position.

    Docosanoic acid: A 22-carbon fatty acid with similar properties.

Uniqueness

This compound is unique due to the presence of the methyl group at the 21st carbon, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

678969-55-6

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

(21R)-21-methyltricosanoic acid

InChI

InChI=1S/C24H48O2/c1-3-23(2)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24(25)26/h23H,3-22H2,1-2H3,(H,25,26)/t23-/m1/s1

InChI Key

ZFMBTKXCQZOFGH-HSZRJFAPSA-N

Isomeric SMILES

CC[C@@H](C)CCCCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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